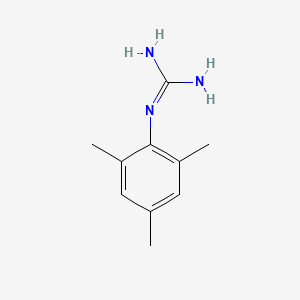
3-Bromo-4-ethoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-ethoxybenzohydrazide is an organic compound with the molecular formula C9H10BrN2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a bromine atom at the third position and an ethoxy group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-ethoxybenzohydrazide typically involves the reaction of 3-bromo-4-ethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-bromo-4-ethoxybenzaldehyde in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-ethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by palladium or copper catalysts.
Major Products
Oxidation: Oxidized derivatives of the benzohydrazide.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-4-ethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-ethoxybenzohydrazide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and ethoxy groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-hydroxybenzohydrazide: Similar structure but with a hydroxy group instead of an ethoxy group.
4-Ethoxybenzohydrazide: Lacks the bromine substitution.
3-Bromo-4-methoxybenzohydrazide: Contains a methoxy group instead of an ethoxy group.
Uniqueness
3-Bromo-4-ethoxybenzohydrazide is unique due to the combination of bromine and ethoxy substituents on the benzene ring. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other benzohydrazide derivatives.
Propiedades
Fórmula molecular |
C9H11BrN2O2 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
3-bromo-4-ethoxybenzohydrazide |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-8-4-3-6(5-7(8)10)9(13)12-11/h3-5H,2,11H2,1H3,(H,12,13) |
Clave InChI |
RIJVNRFRPITJKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B15333598.png)



![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15333624.png)
![[3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15333632.png)





![2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15333668.png)


